2-Bromo-3-[4-(ethylthio)phenyl]-1-propene
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Overview
Description
2-Bromo-3-[4-(ethylthio)phenyl]-1-propene is a chemical compound with the molecular formula C11H13BrS . It belongs to the class of 1,3-dienes.
Synthesis Analysis
The synthesis of similar compounds often involves lithiation reactions . For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Physical And Chemical Properties Analysis
The compound is known to have a molecular weight of 257.19 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Organic Synthesis
2-Bromo-3-[4-(ethylthio)phenyl]-1-propene: is a valuable compound in organic synthesis. It serves as an intermediate for the synthesis of various complex molecules. Its bromine and ethylthio substituents make it a versatile reagent for constructing carbon-sulfur and carbon-carbon bonds through cross-coupling reactions . This compound can be used to synthesize heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-3-[4-(ethylthio)phenyl]-1-propene is utilized for the development of new therapeutic agents. It can be incorporated into molecules that exhibit potential biological activities. The presence of the ethylthio group can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic properties .
Polymer Research
This compound finds its application in polymer research, particularly in the synthesis of conducting polymers. The ethylthio group can act as a linking unit between the polymer backbone and the pendant groups, which can impart electrical conductivity and stability to the polymer structure .
Materials Science
2-Bromo-3-[4-(ethylthio)phenyl]-1-propene: is also significant in materials science. It can be used to modify the surface properties of materials, such as creating hydrophobic coatings. Additionally, it can be a precursor for the synthesis of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in various chromatographic and spectroscopic methods. It helps in the identification and quantification of similar compounds in complex mixtures .
Environmental Studies
The compound’s role in environmental studies includes its use as a tracer or marker to study the environmental fate of similar organic compounds. Its unique structure allows for easy detection and monitoring in environmental samples, aiding in the understanding of pollutant distribution and degradation pathways .
Safety And Hazards
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-ethylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrS/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWXVHGSTOFZTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246394 |
Source
|
Record name | 1-(2-Bromo-2-propen-1-yl)-4-(ethylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[4-(ethylthio)phenyl]-1-propene | |
CAS RN |
842140-39-0 |
Source
|
Record name | 1-(2-Bromo-2-propen-1-yl)-4-(ethylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-2-propen-1-yl)-4-(ethylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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